(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone
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Overview
Description
(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone is a synthetic organic compound with the molecular formula C16H21N3O It is characterized by the presence of an indole ring and a piperazine ring, which are connected through a methanone group
Mechanism of Action
- BACE1 plays a crucial role in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease pathogenesis .
- Downstream effects include reduced amyloid-beta deposition and potentially slower progression of Alzheimer’s disease .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reaction: The indole and piperazine rings are then coupled through a methanone group using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(1h-Indol-3-yl)-(4-isopropyl-piperazin-1-yl)-methanone: Similar structure with the indole ring substituted at the 3-position instead of the 6-position.
(1h-Indol-6-yl)-(4-methyl-piperazin-1-yl)-methanone: Similar structure with a methyl group on the piperazine ring instead of an isopropyl group.
(1h-Indol-6-yl)-(4-ethyl-piperazin-1-yl)-methanone: Similar structure with an ethyl group on the piperazine ring instead of an isopropyl group.
Uniqueness
(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone is unique due to its specific substitution pattern on the indole and piperazine rings, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1H-indol-6-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12(2)18-7-9-19(10-8-18)16(20)14-4-3-13-5-6-17-15(13)11-14/h3-6,11-12,17H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKAQWKZESUSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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